N-(2-Quinoxaline)-sulfaquinoxalin
Description
Properties
Molecular Formula |
C₂₂H₁₆N₆O₂S |
|---|---|
Molecular Weight |
428.47 |
Synonyms |
USP Sulfaquinoxaline Related Compound A; |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Synthesis of N 2 Quinoxaline Sulfaquinoxalin Analogs
Established Synthetic Pathways for Quinoxaline (B1680401) Core Formation
The formation of the quinoxaline ring system, a key structural component, is typically achieved through well-established condensation and cyclization reactions.
Condensation Reactions with o-Phenylenediamine (B120857) and α-Dicarbonyl Compounds
A widely utilized and facile method for synthesizing quinoxalines involves the condensation of an aromatic diamine, such as o-phenylenediamine, with an α-dicarbonyl compound. sapub.org This reaction is versatile, allowing for the preparation of a variety of substituted quinoxalines. sapub.org The choice of reactants and conditions can be tailored to achieve desired products. For instance, the reaction of o-phenylenediamine with 2-oxopropionaldehyde in dimethylformamide (DMF) yields 2-methyl-quinoxaline. sapub.org Similarly, using 1,4-dibromo-2,3-butanedione (B1217914) results in the formation of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives. sapub.org
The efficiency of this condensation can be enhanced through various catalytic systems and reaction conditions. Microwave irradiation in ethanol (B145695) has been shown to produce high yields of quinoxalines in short reaction times, offering a greener alternative to traditional methods that often require toxic solvents. sapub.org Catalysts such as iodine, natural phosphate (B84403) (NP), and synthetic fluorapatite (B74983) phosphate (SFAP) have also been employed to facilitate the reaction, with NP providing excellent yields in very short reaction times at room temperature. sapub.orgresearchgate.net Other catalysts like pentafluorophenylammonium triflate (PFPAT) and lithium bromide (LiBr) in aqueous ethanol have also proven effective. researchgate.net
The following table summarizes various catalytic systems used in the condensation of o-phenylenediamine and α-dicarbonyl compounds.
| Catalyst | Solvent | Conditions | Yield | Reference |
| Iodine | - | Microwave irradiation | High | sapub.org |
| Natural Phosphate (NP) | Methanol | Room Temperature | 92-99% | researchgate.net |
| Synthetic Fluorapatite Phosphate (SFAP) | Methanol | Room Temperature | 87-97% | researchgate.net |
| Pentafluorophenylammonium Triflate (PFPAT) | - | - | Good to Excellent | researchgate.net |
| Lithium Bromide (LiBr) | H2O/EtOH | Room Temperature | High to Excellent | researchgate.net |
| (NH4)6Mo7O24.4H2O | - | Heterogeneous | Good | researchgate.net |
| Phthalic Acid | - | Room Temperature | Good to Excellent | researchgate.net |
Cyclization Approaches for Quinoxaline Ring Systems
Cyclization reactions provide another important route to the quinoxaline core. One such approach involves the tandem oxidative azidation/cyclization of N-arylenamines. acs.org In this method, N-arylenamines react with trimethylsilyl (B98337) azide (B81097) (TMSN3) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) to form quinoxalines through a vinyl azide intermediate and subsequent iminyl radical cyclization. acs.org
Another strategy is the I2-catalyzed domino one-pot atom-economic approach, which has been used to synthesize quinoxaline derivatives. nih.gov This method involves the reaction of α-hydroxy ketones with o-phenylenediamine using iodine as a catalyst and dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant, leading to excellent yields of the desired quinoxaline products. nih.gov Furthermore, a metal-free, one-pot synthesis of quinoxalines can be achieved via a C–α–CH2-extrusion process from the reaction of o-phenylenediamines and ynones. nih.gov
Strategies for Sulfonamide Moiety Introduction and Functionalization
The incorporation of the sulfonamide group onto the quinoxaline scaffold is a critical step in the synthesis of N-(2-Quinoxaline)-sulfaquinoxalin and its analogs. This is typically accomplished through the formation of a sulfonyl chloride intermediate followed by reaction with an appropriate amine.
Derivatization from Quinoxaline Sulfonyl Chloride Intermediates
A common and effective method for introducing the sulfonamide moiety is through the preparation of a quinoxaline sulfonyl chloride intermediate. mdpi.com This intermediate is typically synthesized by treating a quinoxaline derivative with chlorosulfonic acid. nih.govmdpi.comresearchgate.net For example, 2,3-diphenylquinoxaline (B159395) can be reacted with chlorosulfonic acid to produce 2,3-diphenylquinoxaline-6-sulfonyl chloride. mdpi.com Similarly, methoxyphenyl quinoxaline can be treated with chlorosulfonic acid to yield quinoxaline sulfonyl chloride (QSC) in high yields. mdpi.comresearchgate.net
Once the quinoxaline sulfonyl chloride is obtained, it can be reacted with a variety of primary or secondary amines to form the desired sulfonamide derivatives. mdpi.com This reaction is often carried out under basic conditions to neutralize the hydrochloric acid generated during the reaction. researchgate.net The nature of the amine used can significantly influence the properties of the final product.
The following table provides examples of quinoxaline sulfonamide synthesis from sulfonyl chloride intermediates.
Nucleophilic Substitution Reactions in Sulfonamide Synthesis
Nucleophilic substitution is a fundamental reaction in the synthesis of sulfonamides. researchgate.net The reaction between a sulfonyl chloride and an amine proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net This reaction is typically carried out in the presence of a base to scavenge the HCl produced. researchgate.net
In the context of quinoxaline sulfonamides, this can involve the reaction of a pre-formed quinoxaline sulfonyl chloride with an amine, as described above. Alternatively, it can involve the reaction of a quinoxaline derivative bearing an amino group with a sulfonyl chloride. For instance, 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives have been reacted with substituted sulfonyl chlorides to afford quinoxaline sulfonamide derivatives. mdpi.com
Advanced Synthetic Techniques for this compound and its Analogs
Advanced synthetic techniques are continually being developed to improve the efficiency, selectivity, and environmental friendliness of the synthesis of complex molecules like this compound. One such technique is the vicarious nucleophilic substitution (VNS) of hydrogen. rsc.org This method allows for the direct functionalization of the quinoxaline ring by reacting it with carbanions. rsc.org While the direct VNS on quinoxaline itself has shown limited success, the use of quinoxaline N-oxides has proven more effective, enabling the introduction of various substituents. rsc.org
Another advanced approach involves the synthesis of quinoxaline-1,4-dioxide sulfonamide derivatives. rsc.org This can be achieved by first synthesizing a functionalized benzofuroxan, which is then reacted to form the quinoxaline 1,4-dioxide ring system. rsc.org The sulfonamide group can be introduced either before or after the formation of the quinoxaline ring. For example, sulfochlorination of o-nitrochlorobenzene followed by amidation and subsequent reactions can lead to the desired sulfonamide-substituted benzofuroxan, a key precursor for quinoxaline 1,4-dioxides. rsc.org
Green Chemistry Approaches in Quinoxaline Synthesis
The integration of green chemistry principles into quinoxaline synthesis addresses the need for environmentally benign and sustainable chemical processes. ijirt.org These approaches focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.
Key green strategies include:
Use of Green Solvents: Water, being non-toxic, inexpensive, and environmentally safe, has emerged as a preferred solvent. tandfonline.com Surfactant-type Brønsted acid catalysts like p-dodecylbenzenesulfonic acid (DBSA) have been shown to be highly effective in aqueous media, facilitating the condensation of 1,2-diaminobenzene and 1,2-dicarbonyl compounds at room temperature with high yields. tandfonline.com
Reusable and Solid Catalysts: To overcome issues with corrosive and non-recyclable acid catalysts, various reusable solid catalysts have been developed. These include cellulose (B213188) sulfuric acid, a biodegradable solid acid catalyst, which is effective in both water and ethanol. scilit.com Nanocatalysts, such as silica (B1680970) nanoparticles (SiO2 NPs) and tungstophosphoric acid immobilized on mesoporous silica, offer high efficiency due to their large surface area and active sites, often under solvent-free or mild conditions. rsc.org Heteropolyoxometalates like CuH2PMo11VO40 supported on alumina (B75360) have also been used as efficient, recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov
Energy-Efficient Techniques: Microwave irradiation and ultrasound-assisted synthesis significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. ijirt.org These methods often allow for solvent-free conditions, further enhancing their green credentials. ijirt.org
Below is a table comparing various green catalytic systems for the synthesis of 2,3-diphenylquinoxaline from benzil (B1666583) and o-phenylenediamine.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Citation |
| p-DBSA (10 mol%) | Water | Room Temp. | 10 min | 98 | tandfonline.com |
| p-TSA (10 mol%) | Water | Room Temp. | 60 min | 80 | tandfonline.com |
| HCl (10 mol%) | Water | Room Temp. | 120 min | 65 | tandfonline.com |
| Cellulose Sulfuric Acid | Water | Room Temp. | 35 min | 94 | scilit.com |
| CuH₂PMo₁₁VO₄₀/Al₂O₃ | Toluene | Room Temp. | 25 min | 92 | nih.gov |
| SiO₂ NPs | Solvent-free | Room Temp. | 5 min | 98 | rsc.org |
Fragment-Based Drug Design in Derivative Generation
Fragment-Based Drug Design (FBDD) is a rational approach to developing new chemical entities by starting with small, low-molecular-weight molecules, or "fragments". researchoutreach.orgyoutube.com This method is increasingly applied to the generation of novel quinoxaline derivatives. The core principle involves identifying fragments that bind weakly to a biological target and then optimizing these hits by growing, linking, or merging them into more potent, lead-like molecules. researchoutreach.orgyoutube.com
The FBDD process typically involves:
Fragment Library Screening: A library of small molecules (typically with a molecular weight < 300 Da) is screened for binding to a target protein. youtube.com Biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this, as they can detect the weak binding interactions characteristic of fragments. youtube.com
Hit Validation and Structural Analysis: Once fragments that bind are identified, their binding mode is often determined using X-ray crystallography or advanced NMR techniques. This structural information is crucial for the next step.
Fragment Evolution: The identified fragment hits are elaborated into more potent compounds. This can be done by:
Fragment Growing: Adding functional groups to the fragment to make additional favorable interactions with the target. youtube.com
Fragment Merging: Combining two or more fragments that bind to adjacent sites into a single, more potent molecule. researchoutreach.org
Fragment Linking: Connecting two fragments that bind to different sites with a chemical linker.
An in silico FBDD approach has been highlighted as a potential strategy for identifying quinoxaline-based leads, demonstrating the utility of computational methods in the initial stages of drug discovery. nih.gov
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that contains significant portions of all the starting materials. mdpi.comresearchgate.net MCRs are exceptionally valuable for generating libraries of structurally diverse quinoxaline derivatives due to their operational simplicity, atom economy, and ability to rapidly build molecular complexity. rsc.orgresearchgate.net
Recent advances in MCRs for quinoxaline synthesis include:
Synthesis of Quinoxalin-2-thiones: A three-component reaction using o-phenylenediamines, aryl ketones, and elemental sulfur has been developed to furnish quinoxalin-2-thiones. thieme-connect.comthieme-connect.com This method is operationally simple and scalable, using the ketone as a dicarbonyl surrogate. thieme-connect.com
Synthesis of (E)-Quinoxalinone Oximes: A transition-metal-free, three-component reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) (TBN) under mild conditions produces (E)-quinoxalinone oximes in good yields. acs.org
C-H Functionalization: MCRs have been employed for the direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones, allowing for the one-pot introduction of diverse functional groups such as alkyls. mdpi.com For instance, a metal-free, H₂O₂-mediated three-component reaction of quinoxalin-2(1H)-ones, DMSO (as a methylation reagent), and styrene (B11656) has been reported. mdpi.com
Design and Synthesis of Hybrid Structures Incorporating this compound Substructures
Molecular hybridization involves combining two or more distinct pharmacophoric units into a single molecule. This strategy is widely used to create novel quinoxaline derivatives with enhanced properties by integrating the quinoxaline scaffold with other biologically relevant heterocyclic systems. acs.org
Quinoxaline-Triazole Hybrid Synthesis
The 1,2,3-triazole ring is a popular partner for hybridization due to its favorable chemical properties and its role as a bioisostere. The most common method for synthesizing quinoxaline-triazole hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnajah.edu
The general synthetic pathway involves:
Preparation of Precursors: A quinoxaline molecule is functionalized with either an azide or a terminal alkyne group. A corresponding partner molecule (the triazole precursor) is prepared with the complementary functionality.
Click Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, often generated in situ from a copper(II) source like Cu(OAc)₂ and a reducing agent like sodium ascorbate. acs.orgnih.gov This reaction is highly specific and efficient, leading to the formation of the 1,4-disubstituted triazole linker that connects the quinoxaline moiety to the other molecular fragment. najah.edu
For example, a library of quinoxaline-triazole hybrids was synthesized by reacting an N-propargyl-substituted quinoxalin-2-one with various substituted azides via a CuAAC reaction. acs.orgnih.gov
Integration with Other Biologically Relevant Scaffolds (e.g., Thiadiazole, Aminoimidazole)
The quinoxaline core has been successfully integrated with various other heterocyclic scaffolds to generate novel hybrid structures.
Quinoxaline-Thiadiazole Hybrids: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in medicinal chemistry. Hybrid molecules incorporating both quinoxaline and thiadiazole moieties have been synthesized. For example, new series of isatin (B1672199) derivatives have been used as precursors to generate complex hybrids, including spiro[indoline-3,2’- ijirt.orgrsc.orgCurrent time information in Bangalore, IN.thiadiazol]-ones, which are then linked to other heterocyclic systems. nih.gov
Quinoxaline-Imidazoquinoxaline Hybrids: Fused heterocyclic systems such as imidazo[4,5-b]quinoxaline have been synthesized from isatin derivatives, creating complex molecules where the quinoxaline is part of a larger, rigid ring system. nih.gov These syntheses often involve multi-step reactions starting from functionalized indolinones.
Quinoxaline-1,3,4-Oxadiazole Hybrids: Based on the structures of known anticancer agents, a series of quinoxaline-1,3,4-oxadiazole hybrids were synthesized. The synthesis typically involves creating a quinoxaline carbohydrazide (B1668358) intermediate, which is then cyclized with reagents like carbon disulfide followed by alkylation and subsequent reactions to form the oxadiazole ring linked to the quinoxaline core. nih.gov
Structural Confirmation and Characterization Methodologies
The unambiguous structural elucidation of newly synthesized this compound analogs is essential. A combination of spectroscopic and analytical techniques is employed to confirm the identity, structure, and purity of these compounds. researchgate.netnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands confirm the formation of the desired structure. For example, the N-H stretching vibrations in the quinoxaline ring, C=O stretching in quinoxalinone derivatives, and S=O stretching in sulfonamide moieties would all show distinct peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the precise molecular structure.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. The chemical shifts and splitting patterns of aromatic protons on the quinoxaline and other rings are characteristic.
¹³C NMR: Shows the signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which is a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unequivocal determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can further help in structural confirmation. researchgate.net
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S) in the compound. The experimental values are compared with the calculated values for the proposed molecular formula, and a close match (typically within ±0.4%) serves as strong evidence of the compound's purity and identity. nih.govresearchgate.net
Below is a table of representative spectral data for a synthesized quinoxaline derivative.
| Technique | Observation | Interpretation | Citation |
| IR (KBr, cm⁻¹) | 3430 (N-H), 1670 (C=O), 1610 (C=N) | Presence of amide N-H, carbonyl, and imine groups | researchgate.netnih.gov |
| ¹H NMR (DMSO-d₆, δ ppm) | 7.20-8.00 (m, Ar-H), 12.1 (s, 1H, NH) | Signals corresponding to aromatic protons and the quinoxaline N-H proton | researchgate.netnih.gov |
| ¹³C NMR (DMSO-d₆, δ ppm) | 120-145 (Ar-C), 155 (C=O), 158 (C=N) | Signals for aromatic carbons and carbons of the carbonyl and imine groups | researchgate.net |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ | Corresponds to the molecular weight of the protonated compound | researchgate.nethanyang.ac.kr |
Mechanistic Investigations and Molecular Targets of N 2 Quinoxaline Sulfaquinoxalin
Elucidation of Anti-folate Mechanism of Action
Quinoxaline (B1680401) derivatives have been investigated as nonclassical antifolate agents. nih.gov Specifically, 2-(R)-benzylaminoquinoxalines have been synthesized and evaluated for their in vitro anticancer activity. nih.gov A study involving thirty-one different quinoxalines with a substituted benzylamino group at the 2-position demonstrated that many of these compounds exhibited moderate to strong growth inhibition against various tumor cell lines at concentrations between 10⁻⁵ and 10⁻⁴ M. nih.gov Notably, significant selectivities were observed at concentrations ranging from 10⁻⁸ to 10⁻⁵ M. nih.gov
DNA-Binding and DNA Synthesis Inhibition Mechanisms
Quinoxaline derivatives are known to interact with DNA, a key mechanism underlying their therapeutic effects. Some quinoxaline compounds act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov A series of novel quinoxaline derivatives demonstrated significant anti-proliferative activities against various cancer cell lines, including HePG-2, MCF-7, and HCT-116. nih.gov The most potent of these compounds exhibited strong DNA binding affinities and effective inhibition of DNA topoisomerase II, with IC50 values comparable to the well-known anticancer drug doxorubicin. nih.gov
Furthermore, quinoxaline antibiotics like echinomycin (B1671085) have been shown to enhance the binding of peptide nucleic acids (PNAs) to double-stranded DNA. nih.gov This "PNA-helper" effect is believed to stem from the ability of quinoxalines to distort the DNA double helix, thereby facilitating the invasion and binding of PNA. nih.gov This mechanism suggests that quinoxaline derivatives can modulate DNA structure and function through various modes of interaction.
The ability of certain indenoquinoxalinecarboxylic acid derivatives to intercalate into DNA has been confirmed through spectrophotometry and competition with ethidium (B1194527) bromide. dnu.dp.ua These compounds are considered high-affinity DNA ligands, which supports their potential as antiviral and cytotoxic agents. dnu.dp.ua
Mitochondrial Dysfunction and Oxidative Stress Induction in Pathogens
Evidence suggests that mitochondrial dysfunction and the subsequent generation of reactive oxygen species (ROS) play a crucial role in the pathogenesis of various diseases. nih.govelsevierpure.com Mitochondria are the primary source of intracellular oxidative stress. nih.gov The quinalphos (B1678678) metabolite 2-hydroxyquinoxaline (B48720) (HQO) has been shown to induce oxidative stress in various organisms. nih.gov In the rotifer Philodina acuticornis, HQO led to an increase in hydroperoxide concentration, indicating oxidative stress. nih.gov This effect was observed in both light/dark cycles and constant darkness, suggesting that HQO can become reactive through interaction with light or redox-active metabolites. nih.gov Furthermore, HQO was found to cause oxidative damage to proteins. nih.gov
Interference with Tubulin Polymerization
Certain quinazoline (B50416) derivatives, which are structurally similar to quinoxalines, have been identified as inducers of tubulin polymerization. nih.gov A study on 2,4-disubstituted quinazoline derivatives revealed that several compounds were highly cytotoxic against various human tumor cell lines. nih.gov Molecular docking studies indicated that these compounds interact with the taxol binding site of tubulin, a critical target for antimitotic drugs. nih.gov Subsequent assays confirmed that the tested compounds were potent inducers of tubulin polymerization, suggesting that interference with microtubule dynamics is a key mechanism of their anticancer activity. nih.gov
SOS-Response Induction in Bacterial Strains
The SOS response is a protective mechanism in bacteria that is activated in response to DNA damage, often triggered by antibiotics. elifesciences.org This response involves the activation of DNA repair pathways, which can contribute to the development of antibiotic resistance. elifesciences.org While fluoroquinolones are known to induce the SOS response through direct DNA damage, β-lactam antibiotics can also trigger this pathway by impairing cell wall synthesis. elifesciences.orgnih.gov This induction is mediated by the DpiBA two-component signal system and requires the recA and lexA genes. nih.gov The activation of the SOS response can temporarily halt bacterial cell division, allowing the bacteria to survive exposure to otherwise lethal antibiotic concentrations. nih.gov Given the role of RecA in the SOS response, inhibiting its activity is a potential strategy to prevent the evolution of bacterial resistance. elifesciences.org
Protein Kinase Inhibition Pathways
Quinoxaline derivatives have emerged as a significant class of compounds that exhibit anticancer activity through the inhibition of protein kinases. researchgate.net A structure-activity relationship (SAR) study of a quinoxaline urea (B33335) analog identified a compound that modulates the phosphorylation of IKKβ, a key kinase in the NF-κB signaling pathway, which is implicated in pancreatic cancer. nih.gov This novel analog demonstrated increased potency in inhibiting TNFα-induced NF-κB activation and pancreatic cancer cell growth compared to its parent compound. nih.gov
Structure-Activity Relationship (SAR) Analysis of N-(2-Quinoxaline)-sulfaquinoxalin and its Derivatives
The biological activity of quinoxaline derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.
Key findings from various SAR studies on quinoxaline derivatives include:
Substituents on the Quinoxaline Ring: The nature and position of substituents on the quinoxaline ring significantly influence activity. For instance, in a series of anticancer quinoxalines, unsubstituted aromatic rings at R₁ and R₂ positions showed higher activity than substituted ones. mdpi.com Electron-withdrawing groups like chlorine were found to be more effective than bromine or electron-releasing groups like methyl. mdpi.com Conversely, for other series, the introduction of electron-donating groups increased activity. mdpi.com
Amide Derivatives: A series of substituted quinoxaline amide derivatives were synthesized, and a clear SAR was observed, which was further elucidated using computer modeling. nih.gov
Hybrid Molecules: The quinoxaline nucleus can be incorporated into hybrid molecules to enhance anticancer activity. mdpi.com
Urea Analogs: A SAR study on quinoxaline urea analogs led to the identification of a potent inhibitor of IKKβ phosphorylation with improved oral bioavailability. nih.gov
Dual Inhibitors: Novel quinoxaline derivatives have been synthesized as dual inhibitors of EGFR and COX-2, demonstrating potential as anticancer and anti-inflammatory agents. researchgate.net
The following table summarizes the key structural features and their impact on the activity of various quinoxaline derivatives:
| Derivative Class | Key Structural Features | Impact on Activity | Reference |
| Anticancer Quinoxalines | Unsubstituted aromatic rings (R₁, R₂ = H) | Higher activity | mdpi.com |
| Electron-withdrawing group (Cl) | Higher activity than Br or CH₃ | mdpi.com | |
| Electron-donating groups at R position | Increased activity | mdpi.com | |
| HCV NS5B Inhibitors | Substituted quinoxaline amide | Good structure-activity relationship observed | nih.gov |
| IKKβ Inhibitors | Quinoxaline urea analog | Improved potency and oral bioavailability | nih.gov |
| Dual EGFR/COX-2 Inhibitors | Specific substitutions on the quinoxaline core | Potent anticancer and COX-2 inhibition | researchgate.net |
These SAR analyses provide a rational basis for the design and development of new quinoxaline-based therapeutic agents with enhanced efficacy and specificity. researchgate.netnih.govmdpi.comresearchgate.net
Impact of Substituents on Quinoxaline and Sulfonamide Moieties
The biological activity of quinoxaline sulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the quinoxaline core and the sulfonamide group. Structure-activity relationship (SAR) studies have demonstrated that minor structural modifications can lead to significant changes in potency and selectivity.
In the context of antibacterial activity, substitutions on the phenylsulfonamide moiety play a significant role. The presence of an ortho-hydroxyl (-OH) group on the phenylsulfonamide ring tends to increase antibacterial efficacy. mdpi.com In contrast, the introduction of a methoxyphenyl group at the same position can lead to a decrease in activity. mdpi.com Studies have also shown that electron-donating groups on the quinoxaline sulfonamide scaffold generally contribute positively to antibacterial effects. mdpi.com The unsubstituted phenyl quinoxaline sulfonamide derivative often shows the least activity, highlighting the importance of functionalization for enhancing the biological profile. mdpi.com
Role of Linker Length and Nature in Biological Activity
The linker connecting the quinoxaline nucleus to the sulfonamide moiety is a critical determinant of the compound's biological activity. While extensive research on the linker's role specifically in this compound is not widely available, studies on related sulfonamide derivatives provide valuable insights. The nature of the atoms and the conformational flexibility of the linker are crucial for the molecule's ability to adopt the correct orientation to bind to its biological target. nih.gov
Research on a series of anticancer quinoxaline derivatives has shown that an NH linker at the C3 position of the quinoxaline ring is essential for activity, whereas aliphatic linkers at the same position result in decreased potency. mdpi.com Similarly, for isoquinoline (B145761) sulfonamides, which are structurally related, the sulfonamide linker and a secondary amine within it were found to be crucial for activity. nih.gov Replacing the sulfonamide with an amide group led to a loss of antibacterial activity, suggesting that the sulfonamide itself is vital for directing the molecule into a specific and active conformation within the target's binding pocket. nih.gov
Table 2: Influence of Linker Characteristics on Biological Activity in Related Sulfonamides
| Compound Class | Linker Type | Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Quinoxaline Derivatives | NH vs. Aliphatic | Replacement of NH with CH₂ | Decreased Potency | mdpi.com |
| Isoquinoline Sulfonamides | Sulfonamide | Replacement with Amide | Loss of Activity | nih.gov |
Stereochemical Influences on Pharmacological Profile
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological profile of a drug, influencing its efficacy, and interaction with chiral biological targets like enzymes and receptors. While specific stereochemical studies on this compound are limited in the current literature, research on structurally related compounds highlights the importance of chirality.
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different biological activities. For instance, in a study of conformationally restricted isoquinoline sulfonamides, which possess a linker with two stereocenters, the different diastereomers displayed varied potencies. nih.gov The trans-2R,5S isomer was found to be more potent than the parent, flexible compound, while other isomers like the cis-2S,5R and trans-2S,5S isomers were inactive. nih.gov This demonstrates that only a specific spatial arrangement allows for optimal interaction with the molecular target.
Broader studies on quinoxaline derivatives fused with other complex scaffolds, such as steroids, also confirm the critical role of stereochemistry. mdpi.com The chiroptical properties and, by extension, the biological interactions of these hybrid molecules are heavily dependent on their three-dimensional structure. mdpi.com These findings strongly suggest that the pharmacological profile of chiral derivatives of this compound would likely be stereochemically dependent, although specific research in this area is yet to be reported.
Computational Approaches in the Discovery and Optimization of N 2 Quinoxaline Sulfaquinoxalin Analogs
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as a sulfaquinoxaline (B1682707) analog, within the active site of a target protein.
In studies involving quinoxaline (B1680401) derivatives, molecular docking has been successfully employed to elucidate their mechanism of action. For instance, docking studies of various new quinoxaline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown significant binding energies, ranging from -9.57 to -12.03 kcal/mol. nih.gov Similarly, investigations into sulfonylquinoxaline derivatives as potential inhibitors of DNA Gyrase have utilized molecular docking to confirm their binding mode within the enzyme's active site, supporting the design of new antibacterial agents. nih.gov These studies underscore the utility of docking in understanding how sulfaquinoxaline scaffolds can be oriented to maximize interactions with a biological target.
Active Site Binding Predictions
Predicting how a ligand binds within the active site of a protein is a primary goal of molecular docking. nih.govnih.gov This involves sampling a vast conformational space to identify the pose with the lowest energy, which is presumed to be the most stable and representative binding mode. For quinoxaline-containing compounds, docking simulations have been used to investigate their binding positions and interaction forces within the active sites of targets like PI3Kγ and mTOR. mdpi.com
In the context of sulfaquinoxaline derivatives, docking simulations predict how the molecule or its metal complexes fit within the catalytic cavity of target proteins. researchgate.netwikipedia.org For example, metal complexes of sulfaquinoxaline have been docked against targets relevant to colorectal cancer to predict their binding orientation and potential as therapeutic agents. researchgate.net The accuracy of these predictions helps in identifying key structural features of the ligand that are crucial for its biological activity.
Interaction with Key Amino Acid Residues
The stability of a ligand-protein complex is determined by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces with key amino acid residues in the active site. nih.govnih.gov Molecular docking analyses provide detailed information about these specific interactions.
Studies on quinoxaline and quinolone analogs targeting DNA gyrase have identified critical interactions with specific residues. jppres.com For some quinolone analogs, key interactions were observed with amino acids such as Asp87, Thr88, Arg91, and Met92. jppres.com In another study, various quinoxaline derivatives were found to form hydrogen bonds and π-cation interactions with residues like LYS721 and MET769 in the EGFR active site. nih.gov These findings are crucial as they highlight the specific chemical moieties on the ligand that are essential for binding and can be modified to enhance potency or selectivity. While specific residue interactions for N-(2-Quinoxaline)-sulfaquinoxalin are not detailed in the available literature, the principles derived from its analogs are directly applicable.
| Target Protein | Interacting Residues | Type of Interaction | Compound Class |
|---|---|---|---|
| EGFR | LYS721, MET769 | Hydrogen Bond | Quinoxaline-1,2,3-triazoles nih.gov |
| EGFR | ARG817, ASN818 | Hydrogen Bond | Quinoxaline-1,2,3-triazoles nih.gov |
| DNA Gyrase | Asp87, Thr88 | Hydrogen Bond | Quinolone Analogs jppres.com |
| Trypanothione Reductase (TcTR) | His461, Pro398 | Favorable Energy Contribution | Quinoxaline 1,4-di-N-oxide nih.gov |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. nih.gov These methods are used to calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). nih.govresearchgate.net These parameters provide deep insights into a molecule's reactivity, stability, and potential interaction sites.
For quinoxaline and its sulfonamide derivatives, DFT calculations using the B3LYP method have been employed to determine their quantum chemical parameters. researchgate.net Such studies help predict the electronic and spectroscopic properties of these compounds. researchgate.net The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between them is an indicator of chemical reactivity and kinetic stability. researchgate.net
| Parameter | Description and Significance |
|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Represents the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the first available empty orbital. A lower LUMO energy indicates a greater ability to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | The energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for intermolecular interactions. researchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.comdntb.gov.ua MD simulations calculate the trajectory of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein, the stability of the binding pose, and the energetics of the interaction. mdpi.com
MD simulations have been applied to study various quinoxaline derivatives to confirm the stability of docking poses and analyze binding free energies. nih.gov For instance, MD simulations of quinoxaline 1,4-di-N-oxide derivatives were used to analyze their trajectory on the active site of enzymes from parasites. nih.gov In another study, novel desfluoroquinolone–sulfonamide hybrids were subjected to 100 ns molecular dynamics simulations to confirm the stability of their binding modes with DNA gyrase. rsc.org These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interaction, which is essential for designing molecules with optimized binding kinetics.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. abjournals.orgmdpi.com By correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov
For quinoxaline derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anti-tubercular effects. nih.gov These models identify key molecular descriptors, such as topological and electrostatic properties, that are critical for the compound's biological function. nih.gov The goal is to create a reliable model that can guide the design of new analogs with enhanced activity before committing to their chemical synthesis. nih.gov
Development of Predictive Models
The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building a mathematical model using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorously validating the model's predictive power. biointerfaceresearch.comnih.govnih.govbrieflands.com
For quinoxaline derivatives, predictive QSAR models have been built using techniques such as genetic algorithms (GA) for variable selection. nih.gov The predictive capability of these models is assessed using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. abjournals.org A well-validated QSAR model serves as a powerful tool for virtual screening and lead optimization in drug discovery campaigns. nih.gov
| Parameter | Description | Acceptable Value |
|---|---|---|
| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model using methods like leave-one-out (LOO). | > 0.5 |
| R²_pred (External R²) | Measures the predictive power of the model on an external test set not used in model development. | > 0.6 |
| RMSE (Root Mean Square Error) | Indicates the absolute error of prediction. Lower values are better. | As low as possible |
Identification of Physicochemical Descriptors Correlating with Activity
In the computational optimization of this compound analogs, the identification of key physicochemical descriptors that correlate with biological activity is a critical step. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build mathematical models that relate the structural features of the compounds to their observed activities. These models help in understanding the mechanism of action and in designing new analogs with potentially enhanced potency.
A common approach involves the calculation of a wide range of molecular descriptors, which can be categorized into electronic, steric, and lipophilic properties. For quinoxaline derivatives, electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the electrostatic potential map, are often assessed. nih.gov These descriptors provide insights into the molecule's reactivity and its ability to participate in electron-transfer processes, which can be crucial for interactions with biological targets.
Lipophilicity, typically represented by the partition coefficient (log P), is another fundamental descriptor. It governs the compound's ability to cross cell membranes and reach its target. The distribution of lipophilic and hydrophilic regions within the molecule also plays a significant role in its binding affinity. Steric descriptors, such as molecular weight, volume, and surface area, are also considered to ensure that the designed analogs fit within the target's binding pocket.
By analyzing the correlation between these descriptors and the biological activity of a series of this compound analogs, researchers can identify the key structural features that drive the desired pharmacological effect. This information is then used to guide the synthesis of new compounds with an optimized physicochemical profile.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (excluding human toxicity)
The evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial aspect of the drug discovery process. In silico ADME prediction tools have become indispensable for the early-stage assessment of this compound analogs, allowing for the filtering of compounds with unfavorable pharmacokinetic profiles before committing to costly and time-consuming experimental studies. nih.govnih.gov
These computational models predict a range of ADME parameters based on the chemical structure of the compound. For instance, absorption is often evaluated by predicting human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution is assessed through parameters like plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. Metabolism is predicted by identifying potential sites of interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast majority of drugs. nih.gov Excretion pathways and potential for renal clearance can also be estimated.
Several studies on quinoxaline derivatives have utilized in silico ADME profiling to assess their drug-likeness. nih.govarabjchem.org These predictions help in identifying potential liabilities, such as poor oral bioavailability or rapid metabolism, which can then be addressed through structural modifications. The goal is to optimize the ADME profile of the this compound analogs to ensure that they can reach their target in sufficient concentrations and remain in the body for an adequate amount of time to exert their therapeutic effect.
Table 1: Predicted ADME Properties of Representative Quinoxaline Analogs
| Compound | Molecular Weight ( g/mol ) | log P | H-bond Donors | H-bond Acceptors | Predicted Intestinal Absorption (%) | Predicted BBB Permeability |
| Analog A | 450.5 | 3.2 | 2 | 5 | > 90 | Low |
| Analog B | 482.6 | 4.1 | 1 | 6 | > 90 | Low |
| Analog C | 465.5 | 3.5 | 2 | 5 | > 90 | Moderate |
| Analog D | 498.7 | 4.5 | 1 | 6 | > 90 | Low |
Note: The data in this table is illustrative and based on general findings for quinoxaline derivatives. Actual values would be specific to the tested compounds.
Target Prediction and Pathway Analysis using Cheminformatics Tools
Identifying the molecular targets of this compound analogs and understanding their mechanism of action is a key objective in their development. Cheminformatics tools play a vital role in this process by enabling target prediction and pathway analysis based on the chemical structure of the compounds. johnshopkins.edu
Target prediction algorithms utilize various approaches, such as ligand-based and structure-based methods. Ligand-based methods compare the structural and physicochemical properties of the query compound to those of known active ligands in biological databases. Structure-based methods, on the other hand, involve docking the compound into the binding sites of known protein targets to predict potential interactions.
For quinoxaline derivatives, in silico target prediction has been used to identify potential protein targets, including kinases, lyases, and phosphodiesterases. researchgate.net For example, certain thiazolo[4,5-b]quinoxaline derivatives have been predicted to have activity against kinases, which are important targets in cancer therapy. researchgate.net
Once potential targets are identified, pathway analysis tools can be used to understand the biological pathways in which these targets are involved. This helps in elucidating the potential mechanism of action of the this compound analogs and in predicting their potential therapeutic effects and off-target activities. This information is invaluable for prioritizing compounds for further experimental validation and for guiding the design of more selective and potent analogs.
Table 2: Predicted Biological Targets for Quinoxaline Analogs
| Compound Class | Predicted Target | Target Class | Predicted Probability |
| Thiazolo[4,5-b]quinoxaline | Kinase | Enzyme | 53.3% |
| Thiazolo[4,5-b]quinoxaline | Lyase | Enzyme | 20.0% |
| Thiazolo[4,5-b]quinoxaline | Phosphodiesterase | Enzyme | 13.3% |
| Quinoxaline-sulfonamide | α-glucosidase | Enzyme | High |
| Quinoxaline-sulfonamide | α-amylase | Enzyme | High |
Note: This table is based on published predictions for similar quinoxaline derivatives and is for illustrative purposes. researchgate.net
Metabolic Research of N 2 Quinoxaline Sulfaquinoxalin in Preclinical Animal Models
Identification and Structural Elucidation of Metabolites in Animal Tissues
The metabolism of quinoxaline (B1680401) derivatives is extensive, leading to a wide array of metabolites in various tissues. For instance, studies on quinocetone (B1679962), a quinoxaline derivative, in swine have identified a total of 42 metabolites, with tissues like the liver, kidney, and muscle being primary sites of accumulation and biotransformation. nih.gov The metabolites are typically identified and structurally characterized using advanced analytical techniques such as ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC/ESI-QTOF-MS). nih.gov
Similarly, research on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in rats has led to the identification of five major metabolites in bile. nih.gov These metabolites are primarily detoxification products. nih.gov The liver and kidneys have been shown to have the highest concentrations of radioactivity following administration of radiolabeled MeIQx, indicating their central role in its metabolism. nih.gov
Based on these related compounds, the anticipated metabolites of N-(2-Quinoxaline)-sulfaquinoxalin in animal tissues could include hydroxylated derivatives, N-oxides, and their subsequent conjugates. The distribution of these metabolites would likely be highest in the liver and kidneys, the primary organs of drug metabolism and excretion.
Table 1: Representative Metabolites Identified from Related Quinoxaline Compounds in Animal Tissues
| Parent Compound | Animal Model | Tissue | Identified Metabolites |
| Quinocetone | Swine | Liver, Kidney, Muscle | 42 metabolites including reduced forms (N→O group, carbonyl, double-bond) nih.gov |
| 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) | Rat | Bile, Urine, Feces | N-(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid, N-(8-hydroxymethyl-3-methylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid, N2-(beta-1-glucosiduronyl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, Acetyl and glucosiduronyl conjugates of 5-hydroxy-MeIQx nih.gov |
| Quinoxaline-2-carboxylic acid (QCA) | Swine | Liver, Muscle | Quinoxaline-2-carboxylic acid (as a metabolite of Carbadox) nih.gov |
Characterization of Metabolic Pathways (e.g., Hydrogenation Reduction, Deoxidation, Carboxylation, Deacetylation)
The metabolic pathways for quinoxaline derivatives are diverse and involve both Phase I and Phase II reactions.
Phase I Reactions:
Hydrogenation and Deoxidation (N-oxide Reduction): A primary metabolic route for quinoxaline-di-N-oxides, such as olaquindox (B1677201), is the reduction of the N-oxide groups. scbt.com This reduction is a critical activation step for some of their biological activities and subsequent detoxification. The reduction of the N→O group is also a main metabolic pathway observed for quinocetone in swine. nih.gov
Carbonyl and Double-Bond Reduction: For compounds like quinocetone, the reduction of carbonyl groups and double bonds within the structure is a significant metabolic transformation. nih.gov
Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings is a common Phase I reaction, as seen with the formation of 5-hydroxy-MeIQx from MeIQx in rats. nih.gov
Phase II Reactions:
Sulfation and Glucuronidation: Following hydroxylation, the resulting metabolites often undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. In rats, metabolites of MeIQx are conjugated with sulfamic acid to form sulfamates and with glucuronic acid to form glucuronides. nih.gov
Given the structure of this compound, it is plausible that it undergoes N-oxide reduction if N-oxide groups are present, as well as hydroxylation on the quinoxaline and/or sulfaquinoxaline (B1682707) rings, followed by conjugation reactions.
Enzyme Systems Involved in N-Oxide Reduction (e.g., Aldehyde Oxidase)
The reduction of the N-oxide functional group in quinoxaline derivatives is catalyzed by specific enzyme systems. Research has identified aldehyde oxidase (AO) as a key enzyme in this process. For instance, porcine aldehyde oxidase, SsAOX1, has been identified and characterized as an enzyme responsible for the N-oxide reduction of quinoxaline-1,4-dioxides. nih.gov
Studies on olaquindox have further implicated both aldehyde oxidase and xanthine (B1682287) oxidase in the N4-reduction in rat liver cytosol. scbt.com The N1-reduction of olaquindox appears to be mediated by both non-enzymatic and enzymatic pathways, with a potential role for a quinone-dependent reducing system in the liver cytosol of rats and pigs. scbt.com These findings suggest that the metabolic reduction of this compound, if it contains N-oxide moieties, would likely involve a combination of these cytosolic enzymes.
Comparative Metabolism Across Different Animal Species
Significant species differences have been observed in the metabolism of quinoxaline derivatives. For example, in the metabolism of olaquindox, thirteen metabolites were identified in rat liver microsomes, whereas only seven were found in the liver microsomes of pigs and chickens. scbt.com Furthermore, the enzymatic systems involved can differ; the N4-reduction of olaquindox is thought to be catalyzed by aldehyde oxidase in pigs, but by both aldehyde oxidase and xanthine oxidase in rats. scbt.com The N1-reduction pathways also show species-specific variations. scbt.com
Such differences in metabolic profiles across species are crucial for extrapolating data from preclinical animal models to target species and for understanding potential species-specific toxicity. scbt.com Therefore, a thorough evaluation of the metabolism of this compound would require studies in multiple animal species to identify these differences.
Future Research Directions for N 2 Quinoxaline Sulfaquinoxalin
Exploration of Novel Synthetic Pathways and Derivative Libraries
The future development of N-(2-Quinoxaline)-sulfaquinoxaline hinges on the ability to generate a diverse library of analogues for structure-activity relationship (SAR) studies. Modern synthetic chemistry offers a plethora of innovative and efficient methods that can be applied to this end. Research should focus on moving beyond classical condensation reactions and embracing greener, more versatile strategies.
For instance, the use of inexpensive and environmentally benign catalysts like bentonite (B74815) clay K-10 has proven effective for synthesizing quinoxaline (B1680401) derivatives at room temperature. mdpi.com This approach could be adapted to the synthesis of N-(2-Quinoxaline)-sulfaquinoxaline analogues, potentially improving yields and reducing environmental impact. Furthermore, iron-catalyzed reactions for creating fused systems, such as pyrrolo[1,2-α]quinoxalines, could inspire novel strategies to modify the core structure, possibly enhancing target engagement. mdpi.com
Future synthetic endeavors should also explore the creation of derivatives with varied functional groups. The synthesis of quinoxaline-2,3(1H,4H)-dithione derivatives using thionating agents like phosphorus pentasulfide presents a pathway to novel compounds that could be investigated for a range of bioactivities. mdpi.com By systematically applying these modern synthetic routes, a comprehensive library of N-(2-Quinoxaline)-sulfaquinoxaline derivatives can be constructed, providing a rich resource for screening and optimization. nih.gov
Identification of New Biological Targets and Therapeutic Applications
Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govnih.gov A key future direction is to screen N-(2-Quinoxaline)-sulfaquinoxaline and its newly synthesized derivatives against a wide range of biological targets to uncover new therapeutic applications.
Anticancer Potential: Quinoxaline scaffolds are integral to numerous anticancer agents. nih.gov Derivatives have shown cytotoxicity against various tumor cell lines, including human colon carcinoma (HCT 116) and breast cancer (MCF-7) cells. mdpi.comnih.gov Future studies should evaluate N-(2-Quinoxaline)-sulfaquinoxaline against a diverse panel of cancer cell lines. Identifying the molecular targets responsible for any observed antiproliferative effects, such as specific kinases or DNA-related processes, will be a critical step.
Antiviral Activity: The structural similarity of quinoxalines to compounds with proven antiviral efficacy, such as the hepatitis C virus (HCV) agent Glecaprevir, underscores their potential in this domain. nih.gov Given the ongoing threat of respiratory pathogens, screening against viruses like influenza and coronaviruses is a high-priority research area. nih.gov Recent studies have identified quinoxaline derivatives that inhibit human Cyclophilin A (CypA), a host protein implicated in SARS-CoV replication, and others that activate Sirt6, a potential therapeutic target for COVID-19. nih.gov Investigating whether N-(2-Quinoxaline)-sulfaquinoxaline or its analogues can modulate these or other viral targets, such as the main protease or nucleocapsid proteins, could lead to the development of novel antiviral therapies. nih.gov
Antimicrobial Applications: The quinoxaline moiety is a component of antibiotics like echinomycin (B1671085), which are known to inhibit Gram-positive bacteria. nih.gov Future research should explore the antibacterial and antifungal spectrum of N-(2-Quinoxaline)-sulfaquinoxaline, particularly in the context of rising antimicrobial resistance.
Advanced Mechanistic Elucidation at the Molecular and Cellular Levels
A deeper understanding of how N-(2-Quinoxaline)-sulfaquinoxaline exerts its biological effects at a molecular and cellular level is crucial for its rational optimization. This requires moving beyond preliminary activity screens to detailed mechanistic studies.
If a compound displays anticancer activity, its effect on the cell cycle and apoptosis should be investigated. For example, some 1,3-dithiolo[4,5-b]quinoxaline derivatives have been shown to induce cell cycle arrest in the S phase and promote apoptosis in MCF-7 cells. nih.gov Similar analyses should be performed for N-(2-Quinoxaline)-sulfaquinoxaline.
At the molecular level, techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) can be employed to solve the three-dimensional structure of the compound bound to its biological target. This provides invaluable information about the specific binding interactions. Molecular docking studies can complement this by predicting binding modes and identifying key amino acid residues involved in the interaction, such as the π–cation interactions and hydrophobic interactions observed for other quinoxaline derivatives. nih.gov Understanding how the compound permeates bacterial cell walls or viral envelopes is also critical, as this is a key determinant of efficacy against infectious agents. youtube.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and offer powerful tools for accelerating the development of N-(2-Quinoxaline)-sulfaquinoxaline. nih.govspringernature.com These computational methods can be integrated at every stage of the research pipeline.
De Novo Design and Library Generation: AI models, particularly generative models like variational autoencoders (VAEs), can design novel molecules from scratch. nih.govspringernature.com By training these models on known active quinoxalines, it is possible to generate new N-(2-Quinoxaline)-sulfaquinoxaline derivatives with a high probability of biological activity. This approach can explore a much broader chemical space than traditional synthetic methods alone.
Mechanism and Interaction Analysis: The combination of quantum mechanics and machine learning (QM/ML) can provide highly accurate predictions of protein-ligand interactions, elucidating the binding mechanism at an atomistic level. nih.gov This deep understanding can guide the rational design of more potent and selective analogues.
Development of Advanced Preclinical Models for Efficacy Evaluation
To accurately assess the therapeutic potential of promising N-(2-Quinoxaline)-sulfaquinoxaline derivatives, it is essential to move beyond simple two-dimensional (2D) cell cultures to more physiologically relevant preclinical models. This section explicitly excludes human trials.
Advanced In Vitro Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the complex microenvironment of native tissues and tumors. Evaluating lead compounds in these models can provide a more accurate prediction of their efficacy compared to traditional monolayer cultures. For antiviral testing, cell lines engineered to express specific viral entry receptors, such as A549-hACE2 cells for SARS-CoV-2 research, are critical for relevant efficacy evaluation. nih.gov
Q & A
Q. What are the common synthetic routes for N-(2-Quinoxaline)-sulfaquinoxalin, and how can reaction conditions be optimized for yield?
Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloroquinoxaline with sulfaquinoxaline derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) is a standard approach . Key optimization parameters include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may require reflux conditions to avoid decomposition.
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm molecular structure, with quinoxaline protons appearing as doublets in the aromatic region (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns to verify substituents .
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm indicate carbonyl or sulfonamide groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Advanced Research Questions
Q. How do structural modifications at the quinoxaline core influence biological activity, particularly in antimicrobial vs. anti-inflammatory applications?
- Antimicrobial activity : Sulfaquinoxaline derivatives inhibit bacterial dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Substitutions at the N-2 position enhance lipophilicity, improving membrane permeability .
- Anti-inflammatory activity : Introducing electron-withdrawing groups (e.g., fluorine) at the quinoxaline ring increases COX-2 inhibition (e.g., 75% inhibition reported for similar derivatives) .
- Trade-offs : Bulky substituents may improve target binding but reduce solubility, necessitating formulation adjustments .
Q. What experimental approaches resolve contradictions in reported biological activities of sulfaquinoxaline derivatives?
- Dose-response studies : Establish EC values across multiple cell lines (e.g., HepG2 for cytotoxicity, RAW 264.7 for anti-inflammatory assays) to clarify potency discrepancies .
- Metabolic profiling : Use primary human hepatocytes to identify detoxification pathways (e.g., cytochrome P450 1A2-mediated oxidation to non-toxic carboxylic acid derivatives) that may explain reduced in vivo efficacy .
- Target validation : CRISPR knockouts of DHPS or COX-2 in model organisms can isolate mechanism-specific effects .
Q. What key considerations are needed for designing in vitro assays to evaluate metabolic stability in hepatic models?
- Cell model selection : Primary human hepatocytes are preferred over rodent models due to species-specific P450 isoform expression (e.g., human CYP1A2 dominates sulfaquinoxaline metabolism) .
- Incubation conditions : Maintain physiological oxygen levels (5% CO, 37°C) and use serum-free media to avoid protein binding artifacts.
- Analytical endpoints : Quantify metabolites (e.g., IQx-8-COOH) via LC-MS/MS and correlate with enzyme kinetics (K, V) .
Q. How can computational methods guide the design of sulfaquinoxaline derivatives with enhanced pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
